2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O2S/c1-7-4-5-10(7,9(11)12)8-3-2-6-13-8/h2-3,6-7H,4-5H2,1H3,(H,11,12) |
InChI Key |
GTIXIAOACHHVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials and can be catalyzed by various metal catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group on the cyclobutane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Cyclobutane and Thiophene Derivatives
Key Observations :
- Methyl vs. Halogen Substituents : The methyl group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 2-(4-chloro-2-fluorophenyl)-), influencing membrane permeability in drug design .
- Thiophene vs. Phenyl Rings : The thiophen-2-yl group introduces π-conjugation and sulfur-based electronic effects, contrasting with phenyl or halogenated phenyl groups, which prioritize steric and electronic modulation .
Electronic and Optoelectronic Properties
Thiophene-containing compounds are widely studied for their electronic properties. For example, quinoxaline derivatives with thiophene substituents (e.g., compounds 6 and 7 in ) exhibit narrow energy gaps (2.09–2.20 eV) and strong visible-light absorption (380–550 nm), making them suitable for organic solar cells. While the target compound lacks a quinoxaline core, its thiophene moiety could similarly enhance charge transport in materials science applications .
Table 2: Electronic Properties of Thiophene-Containing Compounds
However, the thiophene group’s conjugation could partially offset this strain, enabling tunable optoelectronic behavior .
Biological Activity
2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclobutane ring, a thiophene moiety, and a carboxylic acid functional group. This combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Structural Characteristics
The molecular formula of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is , with a molecular weight of approximately 196.27 g/mol. The presence of the thiophene ring contributes to its electronic properties and potential interactions with biological targets, while the carboxylic acid group facilitates hydrogen bonding, enhancing bioactivity.
Biological Activity
Research indicates that compounds with similar structures to 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid exhibit various biological activities, including:
- Antimicrobial Properties : The thiophene component is known for its ability to interact with microbial enzymes and receptors, potentially inhibiting their activity.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.
The biological activity of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be attributed to several key interactions:
- Enzyme Inhibition : The thiophene ring can form π-stacking interactions with aromatic residues in enzymes, while the carboxylic acid group engages in ionic interactions.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Thiophenecarboxylic Acid | Contains a thiophene ring and carboxylic acid group | Lacks cyclobutane structure |
| 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic Acid | Similar cyclobutane framework | Different methyl positioning |
| Cyclobutane-1-carboxylic Acid | Cyclobutane ring with a carboxylic acid | No thiophene component |
| 2-Methylthiophene | Thiophene structure without cyclobutane | Simpler structure lacking cyclobutane |
The combination of a thiophene ring and a cyclobutane structure in 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid provides distinct chemical reactivity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of thiophene exhibited significant inhibition against various bacterial strains. The presence of the cyclobutane moiety enhanced the overall efficacy compared to simpler thiophene derivatives.
- Anti-inflammatory Potential : Research indicated that compounds containing both thiophene and carboxylic acid groups could effectively reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.
- Molecular Docking Studies : Computational studies have shown that 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has favorable binding affinities to specific enzyme targets, supporting its role as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
